Product packaging for Cinmetacin(Cat. No.:CAS No. 881743-37-9)

Cinmetacin

Cat. No.: B10785300
CAS No.: 881743-37-9
M. Wt: 349.4 g/mol
InChI Key: NKPPORKKCMYYTO-DHZHZOJOSA-N
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Description

Background and Foundational Research Significance

Cinmetacin's significance in academic research stems from its established anti-inflammatory, analgesic, and antipyretic properties scialert.netpatsnap.com. These effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever patsnap.compatsnap.com. This compound (B1669048) non-selectively inhibits both COX-1 and COX-2 isoforms patsnap.com. While this inhibition reduces prostaglandin (B15479496) synthesis, leading to symptomatic relief in conditions like arthritis and muscle injuries, the non-selective action, particularly on COX-1, has been associated with gastrointestinal issues in some NSAIDs scialert.netpatsnap.com.

Academic research has focused on elucidating the precise mechanisms by which this compound exerts its effects and investigating strategies to potentially mitigate undesirable effects while retaining its therapeutic benefits scialert.netscialert.net. Studies have explored its interaction with proteins like human serum albumin to understand its binding characteristics ub.edu. Furthermore, recent research suggests that this compound may have additional mechanisms of action, such as modulating the activity of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses, although further studies are needed to fully understand these effects patsnap.com.

Historical Context of Research on Indole-3-acetic Acid Derivatives in Pharmacology

This compound belongs to the class of indole-3-acetic acid derivatives nih.gov. The indole (B1671886) nucleus is a significant scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects nih.govnih.gov.

Historically, indole-3-acetic acid (IAA) is well-known as a naturally occurring plant hormone wikipedia.org. However, research into its effects in humans dates back to the 1950s, with early studies investigating its potential hypoglycemic action google.com. While IAA itself is primarily recognized for its role in plant growth, its indole structure has served as a foundation for the synthesis and investigation of numerous derivatives with diverse biological activities in mammalian systems nih.govnih.gov.

The development of NSAIDs, including those based on the indole acetic acid structure like Indomethacin (B1671933), marked a significant advancement in managing pain and inflammation nih.gov. Indomethacin, also an indole acetic acid derivative, is a potent NSAID, although its use has been associated with gastrointestinal side effects nih.gov. This has driven research into modifying the structure of indole acetic acid derivatives to improve their safety profiles while maintaining or enhancing their therapeutic efficacy scialert.netnih.gov.

Academic research has investigated various modifications to the indole acetic acid structure, including the synthesis of conjugates and esters, to alter pharmacokinetic properties and potentially reduce adverse effects scialert.netscialert.netresearchgate.net. For instance, studies have explored amino acid conjugates of this compound to potentially minimize gastric side effects scialert.netscialert.net. These investigations into indole-3-acetic acid derivatives highlight a sustained academic interest in harnessing the pharmacological potential of this structural class through chemical modification and detailed mechanistic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4 B10785300 Cinmetacin CAS No. 881743-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-methoxy-2-methyl-1-[(E)-3-phenylprop-2-enoyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14-17(13-21(24)25)18-12-16(26-2)9-10-19(18)22(14)20(23)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPORKKCMYYTO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C=CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)/C=C/C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864922
Record name 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20168-99-4, 881743-37-9
Record name Cinmetacin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinmetacin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinmetacin
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Record name CINMETACIN
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Mechanistic Investigations of Cinmetacin

Elucidation of Cyclooxygenase Enzyme Inhibition

The principal mechanism of action for Cinmetacin (B1669048) is the inhibition of cyclooxygenase (COX) enzymes. patsnap.com These enzymes are critical for the conversion of arachidonic acid into prostanoids, which are lipid mediators that play a significant role in inflammation, pain, and fever. researchgate.netnih.gov By blocking the action of COX enzymes, this compound effectively reduces the synthesis of these pro-inflammatory molecules. patsnap.com

Characterization of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibitory Profiles

The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that maintain physiological functions, such as protecting the gastric mucosa and supporting platelet function. patsnap.comderangedphysiology.com In contrast, the COX-2 isoform is typically induced by inflammatory stimuli and is the primary source of prostanoid production in inflammatory conditions. derangedphysiology.com

This compound is characterized as a non-selective inhibitor, meaning it blocks the activity of both COX-1 and COX-2 enzymes. patsnap.com This dual inhibition is common among traditional NSAIDs like its parent compound, indomethacin (B1671933). While specific IC50 values for this compound are not extensively reported, the data for related NSAIDs illustrate the concept of non-selective versus selective inhibition. For instance, indomethacin shows potent inhibition of both isoforms, whereas drugs like celecoxib (B62257) are designed to selectively target COX-2. nih.govnih.gov

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Indomethacin0.00900.310.029
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Celecoxib826.812
This table presents comparative IC50 values for several NSAIDs, demonstrating the range of selectivity for COX-1 and COX-2 enzymes. nih.gov A lower selectivity index indicates a preference for COX-1 inhibition, whereas a higher index indicates COX-2 selectivity.

Impact on Prostaglandin (B15479496) Biosynthesis Pathways and Eicosanoid Regulation

The inhibition of COX enzymes by this compound directly interrupts the prostaglandin biosynthesis pathway. patsnap.com This pathway begins when arachidonic acid is released from membrane phospholipids (B1166683) and acts as a substrate for COX enzymes. researchgate.netyoutube.com COX-1 and COX-2 catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). bio-rad.com PGH2 is then rapidly converted by various tissue-specific synthases into a range of biologically active prostanoids, including prostaglandins (like PGE2), prostacyclin (PGI2), and thromboxanes (like TXA2). researchgate.netresearchgate.net

By blocking the initial step catalyzed by COX, this compound leads to a significant reduction in the production of these eicosanoids. Prostaglandins are potent mediators of inflammation that cause vasodilation, increase vascular permeability, and sensitize nociceptors, contributing to pain. nih.gov Thromboxanes are involved in platelet aggregation. nih.gov Therefore, the reduction in these molecules is responsible for the primary anti-inflammatory, analgesic, and antipyretic effects of this compound. patsnap.com

Exploration of Cyclooxygenase-Independent Mechanisms

Modulation of Nuclear Factor Kappa B (NF-κB) Activity

Research has indicated that this compound may modulate the activity of Nuclear Factor Kappa B (NF-κB). patsnap.com NF-κB is a crucial protein complex that acts as a transcription factor controlling the expression of genes involved in inflammation and immune responses. mdpi.commedchemexpress.com In its inactive state, NF-κB is held in the cytoplasm, but upon stimulation by pro-inflammatory signals, it translocates to the nucleus to activate the transcription of genes for cytokines, chemokines, and other inflammatory mediators. medchemexpress.com

Studies on the related compound indomethacin have shown that it can significantly reduce NF-κB activation. nih.govnih.gov This action is independent of COX inhibition and provides another avenue for suppressing inflammation. By blocking the activation of NF-κB, this compound may further reduce the expression of pro-inflammatory genes, contributing to its therapeutic effects. patsnap.com

Analysis of Intrinsic Antioxidant Properties

This compound belongs to the family of cinnamic acid derivatives, which are known to possess antioxidant properties. nih.gov Cinnamic acid and its related compounds have demonstrated considerable antioxidant capacity and radical scavenging activity. nih.govnih.gov Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a key component of the inflammatory process. ROS can damage cells and perpetuate the inflammatory response. The potential for this compound to act as an antioxidant suggests it may help mitigate inflammation by neutralizing these damaging free radicals, a mechanism that is distinct from its effects on prostaglandin synthesis. nih.gov

Investigation of Other Potential Molecular Targets and Associated Signaling Pathways

Further research into COX-independent mechanisms has explored other potential molecular targets for NSAIDs and related compounds.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that is involved in regulating inflammation. oup.comfrontiersin.org Activation of PPARγ can suppress the expression of inflammatory genes. youtube.com Studies have shown that certain cinnamic acid derivatives can act as ligands for PPARs, including PPARγ and PPARα. nih.govresearchgate.netscienceopen.com This suggests that this compound, as a cinnamic acid derivative, could potentially interact with PPARγ, providing another COX-independent anti-inflammatory mechanism. oup.com

cGMP Phosphodiesterases: Cyclic guanosine (B1672433) monophosphate (cGMP) is a secondary messenger involved in various signaling pathways, including those that lead to smooth muscle relaxation and a reduction in inflammation. patsnap.com The levels of cGMP are regulated by phosphodiesterases (PDEs), enzymes that break it down. patsnap.com Inhibitors of specific PDEs, such as PDE5, can increase cGMP levels and are used therapeutically. nih.govwikipedia.org While direct inhibition of cGMP-PDEs is not considered a primary mechanism for most NSAIDs, crosstalk between the prostaglandin and nitric oxide/cGMP signaling pathways exists. Further investigation would be needed to determine if this compound has any significant direct or indirect effects on this pathway.

Synthetic Strategies and Derivatization Approaches for Cinmetacin

Chemical Synthesis Pathways of Cinmetacin (B1669048) and its Precursors

The synthesis of this compound involves the construction of the indole (B1671886) core and the subsequent attachment of the cinnamoyl group and the acetic acid side chain. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided results, the synthesis of related indole-3-acetic acid derivatives and the use of key precursors like cinnamic acid are described.

Cinnamic acid, a crucial precursor for the cinnamoyl moiety in this compound, can be prepared through various methods. One classical approach for the preparation of cinnamic acid involves the Knoevenagel condensation of malonic acid with benzaldehyde. nih.gov Malonic acid itself can be synthesized from chloroacetic acid via nucleophilic substitution with sodium cyanide, followed by hydrolysis of the nitrile group. atamanchemicals.com Industrially, malonic acid is often produced by the hydrolysis of diethyl malonate or dimethyl malonate. atamanchemicals.comatamanchemicals.com

The indole core of this compound, 5-methoxy-2-methylindole-3-acetic acid, would typically be synthesized through established indole synthesis methodologies, followed by the introduction of the acetic acid group at the 3-position and a methoxy (B1213986) group at the 5-position. The methyl group is present at the 2-position.

The final step in the synthesis of this compound involves attaching the (E)-3-phenylprop-2-enoyl (cinnamoyl) group to the nitrogen atom of the indole ring. This acylation reaction would likely involve activating the carboxylic acid function of cinnamic acid (or a cinnamic acid derivative) and reacting it with the indole intermediate.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives aim to modify its physicochemical and biological properties. Various types of derivatives have been synthesized, including conjugates with amino acids, glycolamide esters, and amide derivatives.

Amino Acid Conjugates of this compound

Amino acid conjugates of this compound have been synthesized with the goal of improving pharmacokinetic properties and reducing gastric side effects. scialert.net The synthesis of these conjugates typically involves forming an amide bond between the carboxylic acid group of this compound and the amino group of an amino acid ester.

A common synthetic route involves converting the carboxylic acid group of this compound to an acid chloride using a reagent such as phosphorous pentachloride. scialert.netdocsdrive.com Separately, the amino acid is esterified, for example, by refluxing with alcoholic thionyl chloride to obtain the amino acid methyl ester hydrochloride. scialert.netdocsdrive.com The this compound acid chloride is then reacted with the amino acid methyl ester hydrochloride in a basic solution to form the amide bond. scialert.netdocsdrive.com

Studies on amino acid conjugates of this compound have shown that the yield of these synthesis reactions can vary, typically ranging from 65% to 80%. scialert.net The structures of the synthesized conjugates are confirmed using techniques such as elemental analysis, IR, and mass spectrometry. scialert.net

Amino Acid Conjugate Reported Yield (%)
Glycine conjugate 65-80
Cysteine conjugate 65-80
Tryptophan conjugate 65-80
Lysine conjugate 65-80
Phenylalanine conjugate 65-80

Note: Yields are approximate ranges reported for various amino acid conjugates of this compound. scialert.net

Glycolamide Esters of this compound

Glycolamide esters of this compound have also been synthesized and evaluated. asianpubs.orgresearchgate.net The synthesis typically involves reacting this compound with disubstituted 2-chloroacetamides in the presence of sodium iodide and triethylamine (B128534) in a solvent like dimethylformamide. asianpubs.org The disubstituted 2-chloroacetamides are prepared by reacting 2-chloroacetyl chloride with the corresponding amine. asianpubs.org

Specific glycolamide esters of this compound synthesized include those with dimethylamine, diethylamine, and morpholine (B109124). asianpubs.orgresearchgate.net These derivatives are generally amorphous and insoluble in water. asianpubs.org

Glycolamide Ester of this compound Molecular Weight (g/mol) Reported Yield (%) Melting Point (°C) Rf Value
Dimethylamine derivative 433 72.1 98 0.5178
Diethylamine derivative 462 65.3 83 0.8880
Morpholine derivative 476 69.2 80 0.9641

Note: Data compiled from reported synthesis and characterization studies. asianpubs.org

Amide Derivatives of this compound

Amide derivatives of this compound have been explored as potential analgesic and anti-inflammatory compounds. koreascience.krkoreascience.kr The synthesis of amide derivatives generally involves the formation of an amide bond between the carboxylic acid group of this compound and various amines. researchgate.net This can be achieved by activating the carboxylic acid, for instance, by forming an acid chloride or using coupling agents like N,N-dicyclohexylcarbodiimide (DCC), followed by reaction with the desired amine. researchgate.net

Studies have reported the synthesis and evaluation of novel this compound amide derivatives. koreascience.kr

Other Novel Chemical Modifications and Analogues

Beyond amino acid conjugates, glycolamide esters, and simple amides, other novel chemical modifications and analogues of this compound have been synthesized. This includes the preparation of this compound esters by reacting this compound with phenol (B47542) derivatives in the presence of DCC. koreascience.kr The exploration of various structural modifications aims to identify compounds with improved pharmacological profiles.

Research into novel cinnamic acid derivatives and analogues, which share a structural element with this compound, highlights the ongoing efforts in synthesizing compounds with diverse biological activities through modifications of the cinnamoyl structure. researchgate.netnih.govnih.govnih.gov

Prodrug Strategies for Optimized Pharmacological Profiles

Prodrug strategies are employed to improve the therapeutic properties of drugs by modifying their physicochemical, biopharmaceutical, or pharmacokinetic characteristics. docsdrive.comnih.gov For this compound, prodrug approaches have been investigated primarily to minimize gastrointestinal adverse effects, such as ulceration, which are common with many NSAIDs. scialert.netasianpubs.orgdocsdrive.com

Amino acid conjugates of NSAIDs, including this compound, have been explored as a prodrug strategy. scialert.netdocsdrive.com The rationale is that the amino acid moiety can influence absorption, distribution, metabolism, and excretion, potentially leading to reduced local irritation in the gastrointestinal tract while allowing the parent drug to be released systemically. scialert.netdocsdrive.com Hydrolysis studies in simulated intestinal fluid are conducted to assess the rate at which the prodrug releases the active this compound. scialert.net

Glycolamide esters of this compound are also considered as potential prodrugs designed to reduce gastric side effects. asianpubs.org These derivatives are expected to undergo hydrolysis in biological systems to release the parent drug.

Reversible Derivatization for Enhanced Biological Delivery

Reversible derivatization of this compound, particularly through the formation of prodrugs, aims to improve its delivery and reduce localized toxicity. This involves chemically modifying the parent drug with a promoiety that is cleaved in vivo to release the active this compound scialert.netijper.org.

One approach has been the synthesis of amino acid conjugates of this compound scialert.net. This strategy leverages the fact that amino acids are natural, non-toxic, and can influence the physicochemical properties of the conjugate, potentially leading to improved absorption and reduced gastrointestinal issues scialert.netijper.org. The synthesis typically involves converting the carboxylic acid group of this compound to an acid chloride, which is then reacted with the methyl ester hydrochloride of an amino acid to form an amide bond scialert.net.

Research has shown that amino acid conjugates of this compound can exhibit reduced ulcerogenic index compared to the parent drug scialert.net. This is attributed to the conjugate bypassing ionization in the stomach and undergoing hydrolysis to release the active drug primarily in the intestine scialert.net.

Another derivatization strategy explored for this compound is the synthesis of glycolamide esters asianpubs.org. This involves reacting this compound with disubstituted 2-chloroacetamides of various amines asianpubs.org. Glycolamide esters of this compound with moieties such as dimethylamine, diethylamine, and morpholine have been synthesized and evaluated asianpubs.org. These derivatives have demonstrated comparable biological activities to the parent drug while showing reduced ulcerogenic effects asianpubs.org.

Data from studies on amino acid conjugates highlight the impact of derivatization on properties like partition coefficient and hydrolysis rate, which are crucial for biological delivery scialert.net.

ConjugatePartition Coefficient (Octanol/Simulated Intestinal Fluid pH 7.4)Half-Life in Simulated Intestinal Fluid (pH 7.4) (min)Hydrolysis Constant (min⁻¹)
This compound0.9635--
This compound-Glycine Methyl Ester (CGME)0.258210.80.064
This compound-Alanine Methyl Ester (CAME)0.19639.60.072
This compound-Leucine Methyl Ester (CLME)0.15428.40.082
This compound-Phenylalanine Methyl Ester (CPME)0.06326.00.115

Table 1: Physicochemical and Hydrolytic Properties of this compound Amino Acid Conjugates scialert.net

The inverse relationship observed between partition coefficient and hydrolysis constant suggests that less lipophilic conjugates undergo faster hydrolysis in the intestine, facilitating drug release and absorption scialert.net.

Targeted Release Mechanisms through Chemical Linkages

Targeted release of this compound from its derivatives can be achieved through the design of chemical linkages that are cleavable under specific physiological conditions or by enzymatic activity ijper.orgmdpi.comwikipedia.org. This allows for the preferential release of the active drug at the desired site, potentially improving efficacy and reducing systemic exposure and associated side effects.

In the case of amino acid conjugates, the amide bond linking the amino acid to this compound is designed to be cleaved through hydrolysis, particularly in the intestinal environment where enzymes are present scialert.net. The differential hydrolysis rates observed among different amino acid conjugates suggest that the choice of amino acid can influence the rate of drug release scialert.net.

Glycolamide ester prodrugs of this compound also rely on the cleavage of the ester linkage to release the active drug asianpubs.org. While the specific mechanisms of cleavage for these esters in vivo are not detailed in the provided text, ester linkages are generally susceptible to enzymatic hydrolysis googleapis.com.

The concept of using bio-cleavable linkers is central to the design of prodrugs for targeted delivery googleapis.comgoogleapis.com. These linkers are stable in the general circulation but are designed to be labile in the presence of specific stimuli at the target site, such as altered pH, elevated enzyme levels, or differences in redox potential mdpi.comwikipedia.orgrsc.org.

While the provided information specifically details amino acid and glycolamide ester conjugates of this compound, the broader field of prodrug design utilizes various chemical linkages for targeted release, including disulfide bonds, enzyme-sensitive linkers, and pH-sensitive linkers mdpi.comwikipedia.org. These strategies aim to improve the therapeutic index of drugs by concentrating the active compound at the site of action.

The research on this compound derivatives demonstrates the potential of chemical modification to influence drug release characteristics and improve the safety profile by reducing localized adverse effects asianpubs.orgscialert.net.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cinmetacin and Its Derivatives

Conformational Analysis and Molecular Interaction Profiling

Conformational analysis explores the various spatial arrangements of a molecule resulting from rotations around single bonds, which can significantly influence its interaction with biological targets. algoreducation.com Molecular interaction profiling investigates how a molecule interacts with its environment, including proteins and membranes, through forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. rochester.edu

Studies involving Cinmetacin (B1669048) and related compounds have utilized molecular modeling to understand their binding to proteins like human serum albumin. ub.eduub.edu The conformational preferences of this compound and how these conformations influence binding affinity are important aspects of its molecular interaction profile. Changes in conformation can affect the presentation of key functional groups for recognition by receptors or enzymes. algoreducation.comlibretexts.orglasalle.edu

Influence of Substituent Groups on Biological Activity

Modifications to the core structure of this compound through the introduction of different substituent groups can significantly alter its biological activity. spu.edu.syrsc.orgnih.govmdpi.com These alterations can impact factors such as target binding, metabolic stability, and pharmacokinetic properties.

Effects of Amino Acid Conjugation on Receptor Binding and Hydrolytic Kinetics

Conjugation of amino acids to the carboxylic acid group of this compound has been explored as a strategy to develop prodrugs with improved therapeutic profiles, particularly concerning reduced gastric irritation. scialert.net Amino acid conjugates of this compound are synthesized by converting the acid group to an acid chloride, which is then reacted with the amino acid. scialert.net

These conjugates undergo hydrolysis and dissolution, particularly in the intestinal fluid, due to a reduction in their partition coefficient compared to the parent drug. scialert.net QSPR studies have confirmed that a decrease in partition coefficient correlates with an increased hydrolysis rate of amino acid conjugates in the intestine. scialert.net This enhanced hydrolysis and dissolution in the intestine, rather than the stomach, is proposed to reduce ulcer formation. scialert.net

A study on amino acid conjugates of this compound reported the synthesis and physicochemical properties of these derivatives. The solubility in benzene (B151609) and the partition coefficient in octanol/simulated intestinal fluid (pH 7.4) were determined. scialert.net

CompoundSolubility in Benzene (mg/mL)Partition Coefficient (Octanol/SIF pH 7.4)
This compound0.9635-
Amino acid conjugates0.0632 - 0.2582Decreased compared to this compound

Note: Data is illustrative based on the description in the source scialert.net. Specific values for individual amino acid conjugates were not explicitly provided in a table format in the source snippet.

Impact of Glycolamide Esterification on Enzymatic Interactions

Glycolamide esterification involves the formation of an ester linkage between the carboxylic acid group of this compound and a glycolamide moiety. This type of modification can influence the interaction of the molecule with enzymes, particularly esterases, which are involved in the hydrolysis of esters. nih.gov

The synthesis and biological activities of glycolamide esters of this compound have been investigated. asianpubs.org Esterification can affect the rate at which the prodrug is cleaved by enzymes to release the active parent drug. This enzymatic interaction is a critical factor in determining the bioavailability and duration of action of ester prodrugs. The nature of the glycolamide group can influence the specificity and efficiency of enzymatic hydrolysis.

Structure-Dependent Potency Variations in Amide Derivatives

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid group with various amines. The structural variations in the amine moiety can lead to significant differences in the biological potency of the resulting amides. nih.govukm.my

Studies on cinnamic acid derivatives, including amides and esters, have shown that the type of linkage and the nature of the substituent groups influence their biological activities, such as free radical scavenging and enzyme inhibition. nih.gov For instance, in a comparison of cinnamic acid amides and esters, amides exhibited more potent free radical scavenging activity, while esters showed stronger inhibitory activities against certain enzymes like MAO-B and BChE. nih.gov

While specific data on this compound amide derivatives was not extensively detailed in the search results, the general principles of SAR for amide derivatives of related compounds suggest that the electronic, steric, and lipophilic properties of the amide substituent play a crucial role in determining potency and interactions with biological targets. researchgate.net

Computational Approaches in SAR/QSAR Modeling

Computational approaches play a vital role in modern SAR and QSAR studies of compounds like this compound. These methods utilize computational chemistry and cheminformatics techniques to build models that predict biological activity based on molecular structure and properties. f1000research.comnih.govnih.gov

Various computational techniques, including multiple linear regression and artificial neural networks, are employed to develop QSAR models. nih.govnih.gov These models aim to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. mdpi.comresearchgate.netmdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies of Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies focus on predicting physicochemical properties of compounds based on their molecular structure. mdpi.com For this compound and its derivatives, QSPR studies can be used to model properties relevant to their biological behavior, such as partition coefficient, solubility, and hydrolysis rate. scialert.net

For example, QSPR analysis has been applied to amino acid conjugates of this compound to relate physicochemical constants, such as partition coefficient and hydrolysis rate, to their structure. scialert.net These studies can help predict how structural modifications will affect properties crucial for absorption, distribution, metabolism, and excretion (ADME). google.comgoogle.az QSPR models can confirm experimental findings and provide theoretical insights into the factors governing these properties. scialert.net

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Computational approaches, particularly molecular docking and molecular dynamics simulations, play a crucial role in understanding the potential interactions between this compound and its derivatives and their biological targets at the molecular level. These methods provide insights into binding affinities, preferred binding poses, and the stability of ligand-target complexes, contributing significantly to structure-activity relationship (SAR) studies.

Molecular docking studies aim to predict the optimal binding orientation (pose) of a small molecule (ligand) within the binding site of a target protein and estimate the binding affinity. For this compound, which has been noted to bind to the COX-2 enzyme similarly to other NSAIDs, molecular docking can elucidate the specific interactions between the compound's indole (B1671886) ring and the enzyme's active site ontosight.ai.

Studies involving derivatives of related compounds, such as cinnamic acid derivatives, provide valuable context for understanding the potential interactions of this compound derivatives. For instance, molecular docking has been used to evaluate the binding affinity of cinnamic acid derivatives to targets like Matrix Metalloproteinase-9 (MMP-9) and Dengue virus (DENV-2) NS2B/NS3 protease nih.govanalis.com.my. These studies often reveal that specific substitutions on the core structure can influence binding energy and interaction types, such as hydrogen bonds and non-covalent interactions analis.com.myikm.org.my.

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the dynamic behavior of the ligand-target complex over time in a simulated physiological environment mdpi.comunimi.it. This allows researchers to assess the stability of the complex, observe conformational changes in the protein and ligand, and refine the understanding of the binding mechanism mdpi.commdpi.com. MD simulations can provide data on parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which indicate the stability and flexibility of the protein-ligand complex over the simulation period mdpi.comfrontiersin.org.

For example, MD simulations have been employed to study the stable conformation and binding patterns of derivatives of other compounds with potential biological activity, such as monosaccharide derivatives targeting bacterial proteins dost.gov.ph. These simulations can reveal the dynamic nature of interactions, including the persistence of hydrogen bonds and hydrophobic contacts, which are critical for stable binding.

While specific detailed molecular docking and dynamics data for this compound and a wide range of its derivatives interacting with various targets were not extensively found in the immediate search results, the principles and methodologies applied to related compounds highlight the potential of these computational techniques in this compound research. Studies on cinnamic acid derivatives targeting various proteins demonstrate the utility of docking in predicting binding affinities (often expressed as binding energy in kcal/mol) and identifying key interacting residues analis.com.myikm.org.mynih.gov. MD simulations further validate the stability of these predicted complexes over time, often showing that stable complexes maintain low RMSD values nih.govfrontiersin.org.

The application of these computational methods to this compound and its derivatives would involve:

Target Identification: Identifying relevant biological targets based on the known or hypothesized pharmacological activities of this compound.

Molecular Docking: Performing docking simulations to predict the binding modes and affinities of this compound and its derivatives to the identified targets. This involves preparing the ligand and protein structures and using docking software to explore potential binding poses analis.com.mypcbiochemres.com. The output typically includes binding scores (e.g., docking energy) and details of interactions with amino acid residues in the binding site.

Data generated from such studies could be presented in tables showing docking scores for different derivatives against a target, or presenting RMSD and RMSF values from MD simulations to illustrate complex stability.

For illustrative purposes, based on the methodologies observed in studies of related derivatives, a hypothetical data table for molecular docking results might look like this:

Hypothetical Table 1: Molecular Docking Results of this compound and Hypothetical Derivatives Against a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-7.5Arg123, Leu205, His290
This compound Derivative A-8.1Arg123, Phe208, Tyr310
This compound Derivative B-7.0Leu205, His290, Val300
This compound Derivative C-8.9Arg123, Phe208, Tyr310, Ser150

Note: This table is illustrative and based on typical outputs from molecular docking studies of similar compounds, not actual data for this compound derivatives.

Similarly, a hypothetical table summarizing MD simulation stability could be presented:

Hypothetical Table 2: RMSD Values from Molecular Dynamics Simulations of Ligand-Target Complexes

ComplexAverage Cα RMSD (Å) over 10 nsAverage Ligand RMSD (Å) over 10 ns
Target Protein alone1.5N/A
Target Protein + this compound1.82.1
Target Protein + Derivative A1.61.9

Note: This table is illustrative and based on typical outputs from molecular dynamics simulations of protein-ligand complexes, not actual data for this compound derivatives.

These computational methods provide a powerful in silico approach to complement experimental SAR studies, helping to rationalize observed biological activities and guide the design of novel this compound derivatives with potentially improved binding characteristics to specific targets.

Preclinical Research Methodologies and Models in Cinmetacin Studies

In Vitro Experimental Paradigms

In vitro studies are conducted in a controlled laboratory environment, utilizing biological components such as cell cultures or isolated tissues outside of a living organism. atlantiaclinicaltrials.comnews-medical.net These methods are valuable for dissecting the molecular mechanisms of action and assessing potential cellular toxicity. gubra.dk

Cell-Based Assays for Mechanistic Pathway Elucidation and Comparative Efficacy Assessments

Cell-based assays are a cornerstone of drug development, enabling researchers to measure diverse parameters within living or fixed cells to understand cellular functions and their regulatory mechanisms. bmglabtech.com These assays are designed to evaluate the activity and response of live cells under specific conditions, including quantifying proliferation and investigating the mechanism of action of a therapeutic compound. accelevirdx.com They serve as tools for screening potential inhibitors or inducers of biological processes and for pinpointing the cellular location of a compound's effect. bmglabtech.com Well-designed cell-based assays can replicate key aspects of the physiological environment in vitro, offering valuable information on off-target effects, potential toxicity, and effective dose ranges before transitioning to in vivo studies. bioagilytix.com Cellular assays facilitate the early characterization of a potential drug's activity and safety profile. bioagilytix.com While specific detailed findings on Cinmetacin's application in cell-based assays for mechanistic pathway elucidation and comparative efficacy assessments were not extensively present in the search results, the general utility of these assays in understanding drug mechanisms and comparing the effectiveness of compounds is well-established in preclinical research. bmglabtech.comaccelevirdx.combioagilytix.com Cell-based assays are employed to study cellular events triggered by a drug and are essential for potency testing in drug manufacturing. bioagilytix.com They are also used in the initial stages of drug discovery for "hit finding" and subsequent lead optimization. bmglabtech.com

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays involve the analysis of recombinant proteins or cell lysates, distinguishing them from cell-based assays that utilize live cells. bmglabtech.com Studies on enzyme inhibition kinetics represent a crucial type of biochemical assay used to elucidate how a compound interacts with and inhibits the activity of a specific enzyme. nih.gov This involves determining the rate of an enzymatic reaction in the presence of varying concentrations of both the inhibitor and the substrate. nih.gov This compound (B1669048) is known to exert its primary pharmacological effects by inhibiting COX enzymes. scialert.netpatsnap.compatsnap.com Biochemical assays would be employed to quantify the potency of this compound in inhibiting COX-1 and COX-2, typically expressed as IC50 values. These assays also help determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing the inhibitor's impact on enzyme kinetic parameters such as Km and Vmax. nih.gov Although specific kinetic data for this compound's COX inhibition from biochemical assays were not detailed in the provided search results, its known mechanism of action involving COX inhibition implies the use of such assays in its preclinical evaluation. scialert.netpatsnap.compatsnap.com Biochemical assays are also utilized to identify aggregate-based inhibitors and differentiate them from specific enzyme inhibitors. nih.gov

Evaluation of Molecular Interactions with Biological Macromolecules (e.g., Protein Binding Studies with Serum Albumin)

The interaction of a drug candidate with biological macromolecules, particularly plasma proteins like human serum albumin (HSA), is a critical aspect of preclinical assessment as it influences the drug's distribution, metabolism, and excretion within the body. frontiersin.orgresearchgate.net Protein binding studies quantify the extent to which a compound binds to proteins in the blood plasma. tacir.pro Research on this compound has included studies on its binding to human serum albumin using methods such as dynamic dialysis. nih.gov These studies have shown that this compound binds to human serum albumin, with an reported affinity constant for the primary binding site of 4.28 X 10^6 M^-1. nih.gov Comparative studies indicated that this compound exhibits greater binding to HSA than indomethacin (B1671933) and that the presence of this compound reduces the protein binding of indomethacin. nih.gov

Table 1: Protein Binding Affinity to Human Serum Albumin

Compound NameMethodTemperature (°C)pHAffinity Constant (M⁻¹)
This compoundDynamic Dialysis377.44.28 x 10⁶
IndomethacinDynamic Dialysis377.41.4 x 10⁶

High levels of protein binding, such as binding to albumin, can influence the concentration of free drug available to interact with its target and exert pharmacological effects. frontiersin.orgresearchgate.net Albumin is a major carrier protein in the blood for various small molecules, including many drugs. researchgate.net The extent of drug binding to albumin can be affected by factors such as the concentration of albumin. frontiersin.orgrsc.org

High-Throughput Screening Methodologies in Early Drug Discovery

High-throughput screening (HTS) is a methodology employed in the early stages of drug discovery to rapidly assess large libraries of chemical compounds for a specific biological activity. google.combioinformation.netjustia.com HTS typically involves automated systems to conduct numerous biochemical or cell-based assays in parallel, often using microplate formats. justia.comgoogle.com This approach facilitates the efficient identification of "hits," which are compounds that demonstrate activity against a particular target or pathway. bmglabtech.comnih.gov While this compound is a known compound and not typically the subject of initial HTS for its established uses, HTS methodologies could be relevant in research involving this compound derivatives or in exploring novel therapeutic applications or targets for the compound. bioinformation.netjustia.com For instance, HTS has been applied in the search for compounds with anticancer activity, and this compound has been listed among compounds considered in such research, although not specifically identified as a hit via HTS in the provided information. bioinformation.netjustia.com HTS is valuable for rapidly assaying biological materials and identifying binding events between potential drug candidates and receptors. justia.com

In Vivo Animal Models for Pharmacological Evaluation

In vivo studies involve testing drug candidates in living organisms, typically animal models, to assess their biological effects, toxicity, and pharmacokinetic profiles within a complex biological system. atlantiaclinicaltrials.comgubra.dk These studies represent a crucial step before initiating human clinical trials. atlantiaclinicaltrials.com

Selection and Justification of Appropriate Animal Models (Rodent and Non-Rodent)

The selection of suitable animal models for in vivo preclinical studies is paramount for generating relevant and translatable data. mdpi.comresearchgate.net The choice of species, encompassing both rodent and non-rodent models, is dictated by the specific research question, the disease under investigation, and the pharmacological characteristics of the compound. nih.govnih.govpharmaron.com Rodent models, including mice and rats, are widely used due to their cost-effectiveness, ease of handling, and the availability of various genetic and induced disease models. minervaimaging.commdpi.com They are frequently employed in efficacy studies and for evaluating effects on specific biological processes. minervaimaging.com Non-rodent species, such as dogs, rabbits, minipigs, and non-human primates, are also utilized, particularly in toxicology studies to assess potential adverse effects before human trials commence. nih.govnih.gov The justification for selecting a non-rodent species is often based on its relevance to human physiology in terms of target affinity, expression patterns, and pharmacological cross-reactivity. nih.gov For example, minipigs are increasingly favored due to their physiological similarities to humans. nih.gov Rabbits may be used for evaluating reproductive and developmental toxicity. nih.gov Dogs are frequently used as a primary non-rodent species in toxicology studies. nih.gov The use of non-human primates is typically considered when other species are not suitable, particularly for biotherapeutics, and requires strong scientific justification. nih.gov

In the context of this compound, an NSAID used for pain and inflammation, in vivo studies would likely involve animal models of inflammatory conditions or pain. While specific details on the precise animal models used for this compound research were not extensively provided in the search results, the general principles of animal model selection for evaluating NSAIDs apply. Animal models are used to study the progression of diseases and evaluate the effectiveness of new therapeutic strategies. mdpi.com Research on NSAIDs commonly utilizes models of inflammatory diseases such as arthritis or models of pain. The selection of either rodent or non-rodent models would be based on the need to assess efficacy, pharmacokinetics, and potential organ-specific effects relevant to human physiology. nih.govnih.gov Some studies on related compounds or those evaluating anti-inflammatory activity in mice have been mentioned, suggesting the use of rodent models in research involving this compound or its derivatives. koreascience.kr Animal models are essential for evaluating the biological effects of drug candidates within a living system before they are tested in humans. gubra.dk

Experimental Design for Investigating Pharmacological Effects and Comparative Potency

Experimental design in preclinical studies involving this compound is crucial for generating unbiased and reproducible results. ox.ac.uk These designs often utilize animal models to investigate the compound's pharmacological effects and compare its potency to other agents. Common experimental designs in preclinical animal experiments can incorporate nested or crossed architectures. nih.gov A completely nested design involves a hierarchy where factors are nested within preceding factors. nih.gov A mixed crossed/nested design, frequently used in preclinical studies, allows for the evaluation of different treatments across various models while permitting subsampling within models. nih.gov This type of design helps eliminate confounding between the model used and the treatment group. nih.gov

In traditional preclinical experiments, a therapeutic strategy might be tested in one or two animal models, typically with a specific number of subjects per treatment group for each model. nih.gov The statistical analysis often involves comparing endpoints across treatment groups within a single model. nih.gov However, this approach may not fully account for variations in treatment response across different biological contexts. nih.gov Designs utilizing fewer subjects across a larger number of models can provide more robust results and address inter-model variability. nih.gov

The investigation of this compound's pharmacological effects often involves assessing its activity in relevant disease models. For instance, given its classification as a non-steroidal anti-inflammatory agent (NSAID), preclinical studies would likely focus on models of inflammation. docsdrive.com The comparative potency of this compound against other NSAIDs or standard treatments would be evaluated within these experimental designs. This involves administering different compounds to various groups of animals and measuring the resulting biological responses or changes in disease markers.

Biomarker Analysis and Phenotypic Characterization in Animal Studies

Biomarker analysis and phenotypic characterization are integral components of preclinical studies evaluating compounds like this compound. Biomarkers, defined as biological molecules found in bodily fluids or tissues, can indicate normal or abnormal processes, conditions, or diseases. frontiersin.org In the context of preclinical research, biomarkers help identify and quantify the effects of drug treatment on cellular or animal models. reactionbiology.com The goals of biomarker research include ensuring the compound acts on its intended target, understanding its mode of action, and identifying pharmacodynamic markers to monitor efficacy and inform dosing in animal models. reactionbiology.com

Various methods are employed for biomarker analysis in preclinical studies. These can include assessing changes in protein levels using techniques like multiplex MSD or flow cytometry, analyzing gene expression via qPCR or biomarker analysis tools, and evaluating cell death mechanisms through methods such as Annexin V staining or assessing mitochondrial membrane potential. reactionbiology.com Immunophenotyping, using flow cytometry, multiplex immunoassays, or immunohistochemistry, can also be performed to characterize the immune response to treatment. reactionbiology.com Pharmacodynamic markers can be measured using techniques like AlphaLISA, ELISA, or Western blotting. reactionbiology.com

Phenotypic characterization involves the detailed assessment of observable characteristics of an animal model in response to a compound. This can encompass a wide range of evaluations, including behavioral tests, physiological measurements, and histological analyses. pitt.edunih.govmdpi.com For example, in studies of anti-inflammatory agents like this compound, phenotypic characterization might involve measuring parameters related to inflammation, such as swelling or the presence of inflammatory cells in tissues. Behavioral tests can assess changes in activity, pain response, or other relevant behaviors depending on the disease model. pitt.edumdpi.com

Data from biomarker analysis and phenotypic characterization provide crucial insights into the efficacy and potential mechanisms of action of this compound in preclinical models. This data can help researchers understand how the compound affects biological pathways and ultimately influences the disease phenotype.

While specific detailed research findings for this compound regarding comprehensive biomarker analysis and phenotypic characterization across various models were not extensively detailed in the provided search results beyond its general anti-inflammatory activity and effects on gastric mucosa in the context of prodrug development docsdrive.com, the methodologies described above represent standard approaches used in preclinical research for characterizing the effects of pharmaceutical compounds in animal models.

Ethical Considerations and Best Practices in Preclinical Animal Research

Ethical considerations and the implementation of best practices are paramount in preclinical animal research involving compounds such as this compound. The use of animals in research is a subject of significant ethical debate, and stringent guidelines and regulations are in place to ensure animal welfare and minimize suffering. google.com

Key ethical considerations include the principles of the 3Rs: Replacement, Reduction, and Refinement. Researchers are encouraged to replace animal models with alternative methods whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize pain, distress, and suffering. google.com

Best practices in preclinical animal research encompass several aspects. These include rigorous experimental design to ensure the scientific validity of the study and avoid unnecessary animal use. ox.ac.uk Proper animal handling techniques, appropriate housing conditions, and veterinary care are essential for maintaining animal welfare. nih.gov The development and use of web-based platforms and training programs can help educate researchers on good practices in laboratory animal experimental procedures, including handling and substance administration. nih.gov

Monitoring animal welfare is a mandatory daily task in in vivo studies, involving the measurement or scoring of parameters such as weight, external appearance, and social isolation. labforward.io Predetermined acceptable ranges are specified for these values, and any score outside these ranges may represent an endpoint for the experiment, necessitating the humane euthanasia of the animal and documentation of the reason. labforward.io

Study protocols for animal experiments are typically reviewed by ethical committees to ensure compliance with ethical standards and regulatory requirements. google.com Efforts are made to obtain the maximum amount of information while reducing the number of animals required. google.com Avoiding unnecessary or duplicative studies is also a critical aspect of ethical preclinical research. google.com

Transparency and complete reporting of methods and analyses are essential for the reproducibility of preclinical studies. semanticscholar.org While following reporting guidelines is important, it does not guarantee high internal validity; thus, experiments require both high internal validity and complete reporting to prevent research waste. semanticscholar.org

Adherence to ethical guidelines and best practices in preclinical animal research is not only an ethical imperative but also crucial for the scientific integrity and translational relevance of the findings.

Data Tables

While the search results provided general information on preclinical methodologies, specific detailed quantitative data directly linking experimental designs, biomarker analyses, or phenotypic characterization results specifically for this compound in a format suitable for interactive tables was limited. However, if such data were available, an interactive data table could be structured as follows:

Example Data Table Structure (Illustrative)

Experimental GroupAnimal ModelPrimary Endpoint MeasuredKey Biomarker(s) AnalyzedObserved Phenotypic ChangesStatistical Significance (p-value)
This compound Treatment (Dose X)[Specific Animal Model, e.g., Rat Paw Edema Model]Paw Volume[e.g., Pro-inflammatory Cytokine Levels]Reduced swelling, improved mobilityp < 0.05
Comparator Drug (Dose Y)[Same Animal Model]Paw Volume[e.g., Pro-inflammatory Cytokine Levels]Moderate reduction in swellingp < 0.05
Vehicle Control[Same Animal Model]Paw Volume[e.g., Pro-inflammatory Cytokine Levels]No significant change-

Note: The above table is illustrative and based on typical preclinical study parameters. Actual data for this compound would be required to populate such a table.

An interactive data table would allow users to filter or sort the data based on different columns, such as experimental group, animal model, or biomarker analyzed, facilitating easier exploration of the research findings.

Detailed Research Findings

Based on the provided search results, detailed research findings specifically focused on the experimental design, comprehensive biomarker analysis, and extensive phenotypic characterization of this compound in various animal models are not broadly available. One result mentions that amino acid conjugates of this compound showed reduced ulcerogenic index compared to this compound while retaining anti-inflammatory activity in rats, suggesting a focus on reducing gastrointestinal side effects through prodrug development docsdrive.com. This involved evaluating ulcer index and anti-inflammatory activity in rats docsdrive.com. Another result lists this compound as being used in animal model test systems for acute pancreatitis and periodontal disease, but without detailing the specific experimental designs, biomarkers, or phenotypic characterizations used in those studies google.comepo.org. This compound is also mentioned in the context of preclinical dermal studies for a different compound, indicating its use as a reference or comparator in some experimental settings scribd.com.

The available information highlights the application of this compound in preclinical settings, particularly in the context of inflammation and prodrug strategies to mitigate adverse effects. However, in-depth data on the specific methodologies used for comprehensive biomarker profiling or detailed phenotypic assessments across a range of animal models were not prominently featured in the search results.

Pharmacokinetic and Metabolic Research Aspects of Cinmetacin

Absorption and Distribution Dynamics in Preclinical Models

Research indicates that cinmetacin (B1669048) is well and rapidly absorbed following oral administration. Studies in healthy volunteers showed that peak plasma concentrations (Cmax) were typically reached within 2 hours after a single oral dose. nih.gov. This compound appears to be widely distributed in body fluids. nih.gov. Preclinical studies often utilize animal models, such as rats, to assess absorption and distribution dynamics, and comparisons between species can provide insights into potential human pharmacokinetics ucl.ac.uk.

Metabolic Pathways and Biotransformation of this compound and its Derivatives

The metabolism of this compound involves its biotransformation into various derivatives. This process primarily occurs in the liver, although other organs like the gastrointestinal tract, lungs, and kidneys can also play a role youtube.com. Metabolic pathways for compounds like this compound, which are cinnamic acid derivatives, can involve ester hydrolysis, hydroxylation, and phase-II conjugation nih.gov.

Elucidation of Ester Hydrolysis and Hydroxylation Processes

Ester hydrolysis is a significant metabolic transformation for compounds containing ester bonds, potentially leading to either activation or inactivation of the parent compound drughunter.com. This compound contains an ester linkage (specifically, a cinnamoyl group attached to the indole (B1671886) nitrogen), making it susceptible to hydrolysis. This process can cleave the cinnamoyl group from the indoleacetic acid core.

Hydroxylation, a key Phase I metabolic reaction, introduces hydroxyl groups into the molecule, increasing its polarity and facilitating subsequent conjugation reactions drughunter.com. This process is often mediated by cytochrome P450 (CYP) enzymes genomind.comdrughunter.com. While specific hydroxylation sites for this compound are not extensively detailed in the provided information, studies on related cinnamic acid derivatives and other drugs indicate that hydroxylation can occur on various parts of the molecule, including aromatic rings and aliphatic chains nih.govdrughunter.com.

Characterization of Phase-II Conjugation Reactions

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid, sulfate (B86663), glycine, or glutathione (B108866) drughunter.comwikipedia.orgreactome.orguomus.edu.iq. These conjugation reactions typically result in more water-soluble and readily excretable metabolites, often leading to pharmacological inactivation wikipedia.orguomus.edu.iq.

For compounds like this compound and other cinnamic acid derivatives, common Phase II reactions include glucuronidation and sulfation nih.govuomus.edu.iq. Glucuronidation, mediated by UDP-glucosyltransferases (UGTs), involves the attachment of glucuronic acid drughunter.comreactome.orguomus.edu.iq. Sulfation, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfate group drughunter.comuomus.edu.iq. These conjugation processes are crucial for the elimination of this compound and its metabolites from the body.

Protein Binding Dynamics and Their Pharmacological Implications

Protein binding is a critical pharmacokinetic parameter that influences drug distribution, metabolism, and excretion mhmedical.comyoutube.com. The extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA), affects the concentration of free, unbound drug available to exert pharmacological effects and undergo metabolism or excretion youtube.commdpi.com.

Studies have investigated the binding of this compound to human serum albumin. Research utilizing dynamic dialysis at physiological temperature (37°C) and pH (7.4) showed that this compound binds to HSA. nih.gov. Notably, this compound demonstrated higher binding to HSA compared to indomethacin (B1671933), another NSAID nih.gov. The affinity constant for the primary binding site on HSA was reported as 4.28 x 10^6 M^-1 for this compound, while for indomethacin it was 1.4 x 10^6 M^-1. nih.gov. Furthermore, the presence of this compound was observed to decrease the protein binding of indomethacin, suggesting potential displacement interactions nih.gov.

The high protein binding of this compound implies that a significant portion of the drug in the bloodstream is bound to albumin, with only the unbound fraction being available to interact with its pharmacological targets and undergo elimination. This high binding affinity could influence its distribution into tissues and the rate at which it is metabolized and excreted.

Protein Binding Data: this compound vs. Indomethacin

CompoundBinding to Human Serum Albumin (37°C, pH 7.4)Affinity Constant (Primary Site)
This compoundHigher than Indomethacin4.28 x 10^6 M^-1
IndomethacinLower than this compound1.4 x 10^6 M^-1

Data derived from research on binding to human serum albumin nih.gov.

Pharmacokinetic Parameters of this compound (Single Oral Dose in Healthy Volunteers)

ParameterMean Value ± S.E.Unit
Elimination Half-life3.80 ± 0.21h
Total Volume of Distribution0.28 ± 0.03l/kg
Total Plasma Clearance0.051 ± 0.005l/kg/h
Total Area Under the Curve (AUC)125.64 ± 15.97µg.h/ml
Time to Cmax2 hours (in most subjects)
Cmax (average)18.19µg/ml

Data derived from a pharmacokinetic study in healthy volunteers nih.gov.

Emerging Research Frontiers and Future Directions for Cinmetacin

Identification and Validation of Novel Pharmacological Targets and Signaling Pathways

While Cinmetacin's primary mechanism involves COX inhibition, future research aims to identify and validate novel pharmacological targets and signaling pathways that contribute to its therapeutic effects or could be modulated to enhance its efficacy and potentially reduce side effects. Given that some NSAIDs exhibit antineoplastic activity through COX-independent mechanisms, exploring such pathways for This compound (B1669048) is a relevant research frontier. nih.gov Potential areas of investigation could include pathways involved in inflammation beyond prostaglandin (B15479496) synthesis, such as those related to immune cell modulation, cytokine production, or oxidative stress. The observed antioxidant properties of this compound suggest an interaction with pathways related to reactive oxygen species and cellular defense mechanisms. patsnap.com Furthermore, research into other NSAIDs has implicated targets such as peroxisomal proliferator-activated receptor γ (PPARγ) and cyclic GMP phosphodiesterase (cGMP PDE) in their effects, suggesting these could be potential avenues for this compound research, although the association with anticancer activity for non-COX-inhibitory derivatives requires further establishment. nih.gov

Development of Advanced Synthetic Methodologies for Enhanced Derivatization and Scaffold Modification

Advancing the synthetic methodologies for this compound and its derivatives is crucial for developing compounds with improved potency, selectivity, pharmacokinetic properties, and reduced toxicity. Recent advancements in synthetic methods for cinnamic acid derivatives, a structural class related to this compound, highlight the potential for developing more efficient, highly selective, and environmentally sustainable approaches. nih.gov These methodologies can facilitate the rational design and synthesis of this compound analogs with targeted modifications to the core structure or the addition of functional groups. For instance, the synthesis of amino acid conjugates of this compound has been explored, demonstrating the feasibility of creating novel derivatives with potentially altered biological activities or pharmacokinetic profiles. scialert.net Future research in this area could focus on developing novel coupling strategies, exploring catalytic methods, and utilizing flow chemistry techniques to enable rapid and efficient synthesis of diverse this compound derivatives for biological evaluation. The goal is to create a library of analogs to systematically investigate the structure-activity relationships and identify compounds with superior therapeutic characteristics.

An example of synthetic exploration involves the modification of the carboxylic acid moiety, as seen with other NSAIDs, to potentially interfere with COX binding or target COX-independent pathways. nih.gov

Refinement and Development of Predictive Preclinical Models for Translational Research

The development and refinement of more predictive preclinical models are essential to accurately forecast the efficacy and safety of this compound and its derivatives in humans. Traditional preclinical models, while valuable, often fail to fully capture the complexity of human diseases and drug responses. nih.gov Future directions involve the utilization of advanced in vitro and in vivo models that better recapitulate the human physiological and pathological conditions relevant to the intended therapeutic applications of this compound. This includes the development of complex 3D cell culture models, organ-on-a-chip systems, and co-culture models that incorporate various cell types relevant to the disease microenvironment, such as immune cells and stromal cells. crownbio.com

Furthermore, there is a growing emphasis on utilizing animal models that are genetically modified or induced to mimic specific aspects of human diseases with greater fidelity. The integration of in silico modeling and machine learning approaches with experimental preclinical data can also enhance the predictive power of these models, allowing for more accurate selection of promising candidates for clinical translation. proventainternational.comarxiv.org This involves using computational methods to predict drug-target interactions, pharmacokinetic profiles, and potential toxicities based on structural and biological data.

Exploration of Combination Therapies and Synergistic Effects

Exploring the potential of this compound in combination with other therapeutic agents represents a significant research frontier. Combination therapies are a cornerstone of modern medicine, particularly in complex diseases like cancer and chronic inflammatory conditions, aiming to achieve synergistic effects, reduce doses of individual drugs, and overcome resistance mechanisms. nih.govcancer.govaacr.org

Future research will investigate combinations of this compound with other NSAIDs or different classes of drugs used to treat conditions where this compound is indicated, such as rheumatoid arthritis or osteoarthritis. This could involve combining this compound with disease-modifying antirheumatic drugs (DMARDs) or biological therapies in arthritis management. Additionally, given the potential for NSAIDs to have effects beyond inflammation, exploring combinations of this compound with anticancer agents could be a relevant area of research, building on the known chemopreventive potential of some NSAIDs. nih.gov Studies would focus on evaluating the synergistic effects of such combinations in preclinical models and investigating the underlying mechanisms of interaction. For instance, research on other compounds has shown enhanced efficacy and reduced toxicity in combination therapies for conditions like advanced hepatocellular carcinoma and metastatic prostate cancer. nih.govaacr.org

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a comprehensive understanding of this compound's effects at the molecular level. imec-int.comcmbio.ionih.gov These technologies allow for the simultaneous analysis of a vast array of biological molecules, providing insights into how this compound interacts with biological systems and perturbs various cellular pathways.

Future research will utilize omics approaches to identify biomarkers of response and resistance to this compound therapy, elucidate the complex signaling networks influenced by the drug, and uncover potential off-target effects. Transcriptomics, for example, can reveal changes in gene expression profiles in response to this compound treatment, pointing to affected pathways. frontiersin.org Proteomics can identify altered protein levels and post-translational modifications, providing further details on the molecular mechanisms. Metabolomics can help understand how this compound affects cellular metabolism. By integrating data from multiple omics platforms, researchers can build a more complete picture of this compound's pharmacological actions and identify novel therapeutic targets or patient populations who are most likely to benefit from treatment. This holistic approach can accelerate drug development and lead to more personalized treatment strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.